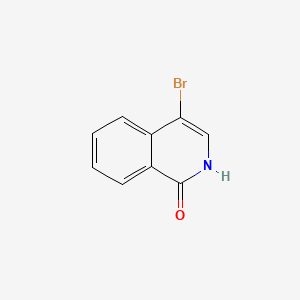

4-Bromoisoquinolin-1(2H)-one

説明

Significance of Isoquinolone Core Structures in Contemporary Organic Chemistry and Medicinal Research

Isoquinolin-1(2H)-one and its derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities. ontosight.ainih.gov These compounds have been investigated for their potential as antitumor, antibacterial, and antifungal agents. ontosight.ai The core structure serves as a versatile template for drug discovery, allowing for the synthesis of diverse libraries of compounds for biological screening. nih.govacs.org The isoquinoline (B145761) framework is present in a variety of marketed drugs and clinical candidates, highlighting its importance in pharmaceutical research. acs.orgnih.gov

Role of Halogenation, Specifically Bromination at the C-4 Position, in Modulating Synthetic Utility and Chemical Reactivity

The introduction of a bromine atom at the C-4 position of the isoquinolinone core dramatically influences its chemical reactivity and synthetic potential. smolecule.comresearchgate.net This halogenation provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups at this specific position. smolecule.comacs.org The carbon-bromine bond can be readily transformed through palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, thus allowing for the synthesis of a wide array of substituted isoquinolinones. smolecule.comacs.org This strategic functionalization is crucial for exploring the structure-activity relationships of isoquinolinone-based compounds in medicinal chemistry. smolecule.com

Overview of Current Academic Research Trajectories Pertaining to 4-Bromoisoquinolin-1(2H)-one

Current research on this compound is primarily focused on its application as a key building block in organic synthesis. smolecule.comresearchgate.net Investigators are actively developing new synthetic methodologies to access this compound and its derivatives. researchgate.netgoogle.com A significant area of exploration involves its use in palladium-catalyzed cross-coupling reactions to generate novel compounds with potential biological activities. smolecule.com For instance, studies have reported the synthesis of 4-substituted isoquinolin-1(2H)-ones as potential antitumor agents. smolecule.com Furthermore, the compound is being utilized in the development of new materials, such as fluorescent compounds. smolecule.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPUFLIYIMVOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CNC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80312971 | |

| Record name | 4-Bromoisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3951-95-9 | |

| Record name | 3951-95-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromoisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromoisoquinolin 1 2h One and Its Derivatives

Transition Metal-Catalyzed Cyclization Approaches

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the formation of the isoquinolone core is no exception. Palladium and copper catalysts, in particular, have proven to be highly effective in mediating the cyclization reactions that lead to 4-bromoisoquinolin-1(2H)-one. These approaches often involve the intramolecular cyclization of strategically designed precursors.

Palladium-Catalyzed Intramolecular Cyclization of 2-Alkynyl Benzyl (B1604629) Azides

A prominent and efficient method for synthesizing this compound involves the palladium-catalyzed intramolecular cyclization of 2-alkynyl benzyl azides. researchgate.netresearchgate.netgoogle.com This approach is attractive because it allows for the direct introduction of the bromine atom at the C4-position of the isoquinolone ring system. researchgate.net The reaction proceeds through an electrocyclic mechanism catalyzed by a palladium species. researchgate.netresearchgate.net

The selective synthesis of this compound from 2-alkynyl benzyl azides has been achieved through careful optimization of the catalyst system. Research has shown that a combination of palladium bromide (PdBr₂) and copper(II) bromide (CuBr₂) is crucial for the desired transformation. researchgate.net In a typical procedure, the reaction is carried out with a catalytic amount of PdBr₂ (e.g., 5 mol%) and a stoichiometric amount of CuBr₂ (e.g., 3 equivalents). The copper salt is believed to play multiple roles, including acting as a bromine source and facilitating the catalytic cycle. rsc.org The presence of both metals in the catalytic system is essential for high yields and selectivity.

A study demonstrated the selective synthesis of 4-bromoisoquinolones using a PdBr₂/CuBr₂ system. researchgate.net The reaction conditions were optimized to favor the formation of the desired brominated isoquinolone over other potential products. researchgate.net

Table 1: Optimization of Catalyst System for the Synthesis of 4-Bromo-3-phenylisoquinolin-1(2H)-one

| Entry | Palladium Catalyst | Copper Salt | Additive | Solvent | Yield (%) |

| 1 | PdBr₂ (5 mol%) | CuBr₂ (3 equiv) | HOAc (2 equiv) | ClCH₂CH₂Cl | 70 |

| 2 | PdCl₂ (5 mol%) | CuBr₂ (3 equiv) | HOAc (2 equiv) | ClCH₂CH₂Cl | < 5 |

| 3 | Pd(OAc)₂ (5 mol%) | CuBr₂ (3 equiv) | HOAc (2 equiv) | ClCH₂CH₂Cl | < 5 |

| 4 | PdBr₂ (5 mol%) | CuCl₂ (3 equiv) | HOAc (2 equiv) | ClCH₂CH₂Cl | < 5 |

Data adapted from a study on the selective synthesis of 4-bromoisoquinolones. researchgate.net

The data clearly indicates the superiority of the PdBr₂/CuBr₂ combination for this specific transformation. The use of other palladium salts or copper chloride resulted in significantly lower yields of the desired product.

The selectivity of the palladium-catalyzed cyclization of 2-alkynyl benzyl azides is highly dependent on the choice of additives and the solvent system. researchgate.netnih.gov Acetic acid (HOAc) has been identified as a beneficial additive, often used in conjunction with a small amount of water, to promote the selective formation of this compound. researchgate.net In one study, the use of 2 equivalents of acetic acid in 1,2-dichloroethane (B1671644) (ClCH₂CH₂Cl) at 80°C was found to be optimal, affording the desired product in high yield. researchgate.net

The solvent also plays a critical role. While acetonitrile (B52724) (MeCN) can be used, 1,2-dichloroethane has been shown to be a more effective solvent for the selective production of the 4-bromoisoquinolone. researchgate.net The presence of a small amount of water can further enhance the reaction efficiency. researchgate.net

Table 2: Effect of Additives and Solvent on the Synthesis of 4-Bromo-3-phenylisoquinolin-1(2H)-one

| Entry | Additive (equiv.) | Solvent | Temperature (°C) | Yield of 4-bromoisoquinolone (%) |

| 1 | LiBr (2) | ClCH₂CH₂Cl | 80 | 18 |

| 2 | HOAc (1) | ClCH₂CH₂Cl | 80 | 40 |

| 3 | HOAc (2) | ClCH₂CH₂Cl | 80 | 70 |

| 4 | HOAc (2) / H₂O (0.1 mL) | ClCH₂CH₂Cl | 80 | 83 |

| 5 | HOAc (2) | MeCN | 80 | 25 |

Data compiled from research on the selective synthesis of 4-bromoisoquinolones. researchgate.net

These findings underscore the importance of a systematic optimization of reaction parameters to achieve the desired selectivity in the synthesis of this compound.

Copper-Mediated Aerobic Cyclocondensation Reactions

Copper catalysis offers an alternative and efficient pathway for the synthesis of 4-bromoisoquinolones. These methods often proceed under aerobic conditions, utilizing molecular oxygen as the ultimate oxidant, which is an environmentally benign approach.

A notable copper-mediated method involves the aerobic cyclocondensation of 2-(1-alkynyl)benzaldehydes with primary amines. rsc.org This reaction, mediated by copper(I) bromide (CuBr) under an oxygen atmosphere, provides a direct route to 4-bromoisoquinolones. rsc.org In this process, CuBr is believed to have multiple functions, facilitating the various steps of the reaction cascade. rsc.org This one-pot reaction is highly atom-economical and offers a straightforward approach to the desired products from readily available starting materials.

Emerging Metal-Catalyzed Strategies for General Isoquinolone Synthesis with Bromination Potential

The field of transition metal-catalyzed synthesis is continuously evolving, with new strategies being developed for the construction of the isoquinolone core. researchgate.netnih.govrsc.org While not always directly yielding the 4-bromo derivative, these emerging methods often produce isoquinolone scaffolds that can be subsequently brominated. The use of earth-abundant 3d-transition metals like cobalt, manganese, and iron is a growing area of interest due to their lower cost and toxicity compared to precious metals like palladium. researchgate.net

Furthermore, palladium-catalyzed C-H activation strategies are being explored for the synthesis of substituted isoquinolines and isoquinolinones. nih.govrsc.org These methods allow for the regioselective functionalization of the isoquinoline (B145761) nucleus, which could potentially be adapted for the direct introduction of a bromine atom at the 4-position. nih.gov The development of these novel catalytic systems holds promise for even more efficient and versatile syntheses of this compound and its analogs in the future.

Functionalization via Organometallic Intermediates

Organometallic chemistry offers powerful tools for the precise functionalization of the isoquinolone core. By generating reactive lithiated intermediates from this compound, chemists can introduce a variety of substituents at the C-4 position through reactions with electrophiles.

Electrophilic Trapping of Lithiated Mono- and Dianion Precursors Derived from 4-Bromoisoquinolin-1(2H)-ones

Synthetic routes have been successfully developed to create 4-substituted 1(2H)-isoquinolinones by trapping lithiated intermediates generated from 4-bromo precursors. tandfonline.comtandfonline.com This strategy proceeds via two distinct pathways involving either a dilithiated dianion or a monolithiated monoanion. tandfonline.com

In the dianion approach, 4-bromo-1(2H)-isoquinolinone is treated sequentially with two different lithium reagents. First, one equivalent of methyllithium (B1224462) is added to deprotonate the lactam nitrogen. tandfonline.comtandfonline.com Subsequently, two equivalents of n-butyllithium are used to perform a metal-halogen exchange at the C-4 position, forming a dilithiated species. tandfonline.com This dianion can then be trapped with various electrophiles to yield the desired 4-substituted products in good to excellent yields. tandfonline.comtandfonline.com It is critical that the tetrahydrofuran (B95107) (THF) solvent used in these reactions is scrupulously dry to avoid quenching the anionic intermediates. tandfonline.com

The monoanion strategy provides an alternative route. In this method, the lactam nitrogen is first protected, for instance as a 1-methoxyisoquinoline derivative, to prevent deprotonation. tandfonline.com This protected precursor then undergoes a clean lithium-halogen exchange upon treatment with n-butyllithium to form a monolithium anion. tandfonline.comtandfonline.com This intermediate reacts with electrophiles to provide 4-substituted 1-methoxyisoquinolines, which are subsequently hydrolyzed with aqueous hydrobromic acid to afford the final 4-substituted 1(2H)-isoquinolinone products. tandfonline.com

The table below summarizes the results of electrophilic trapping of both mono- and dilithiated anions derived from 4-bromo-1(2H)-isoquinolinone precursors. tandfonline.com

Table 1: Products from Electrophilic Trapping of Lithiated Intermediates

| Starting Anion | Electrophile | Product | Yield (%) |

|---|---|---|---|

| Dianion | DMF | 4-Formyl-1(2H)-isoquinolinone | 72 |

| Dianion | Iodomethane | 4-Methyl-1(2H)-isoquinolinone | 83 |

| Dianion | Isopropyl nitrate | 4-Nitro-1(2H)-isoquinolinone | 60 |

| Dianion | Disulfur dichloride | Bis(1,2-dihydro-1-oxo-4-isoquinolinyl)sulfide | 79 |

| Monoanion | DMF | 4-Formyl-1-methoxyisoquinoline | 82 |

| Monoanion | Iodomethane | 1-Methoxy-4-methylisoquinoline | 90 |

Data sourced from Sercel et al., Synthetic Communications, 2007. tandfonline.com

Multi-Component Reactions and Cascade Processes

Multi-component and cascade reactions represent highly efficient synthetic strategies that allow for the construction of complex molecules like halogenated isoquinolones in a single operation, minimizing waste and improving step-economy.

Strategies for One-Pot Synthesis with In Situ Bromination

The development of a one-pot synthesis for this compound that combines the formation of the isoquinolone ring with a subsequent in situ bromination is a key objective for process efficiency. While direct bromination of pre-formed 1(2H)-isoquinolinone is known to be essentially quantitative, integrating this step into a single pot with the initial ring-forming reaction presents a more advanced challenge. tandfonline.com

A potential one-pot strategy would involve two conceptual stages. The first stage is the synthesis of the 1(2H)-isoquinolinone core itself. Numerous methods exist for this, including the transition metal-catalyzed annulation of ortho-halobenzamides with alkynes. mdpi.comencyclopedia.pub The second stage would be the direct bromination of the newly formed isoquinolone ring within the same reaction vessel. A powerful related strategy has been developed for the direct C-4 halogenation of isoquinolines (the fully aromatic analogues) via a one-pot sequence involving dearomatization with di-tert-butyl dicarbonate (B1257347) (Boc₂O), electrophilic halogenation with a source like N-bromosuccinimide (NBS), and subsequent acid-promoted rearomatization. This approach achieves high site-selectivity for the C-4 position without the need for transition metals. tandfonline.com Adapting such a dearomatization-halogenation sequence to occur in one pot following an initial isoquinolone synthesis could provide a streamlined route to the target compound.

Tandem Reactions Leading to Halogenated Isoquinolones

Palladium-catalyzed tandem reactions provide a sophisticated and selective method for synthesizing 4-bromoisoquinolones. researchgate.netgoogle.com One such process involves an electrocyclic reaction of 2-alkynyl benzyl azides. researchgate.net This methodology is attractive as it introduces a bromine atom into the product, which can serve as a handle for further functionalization, a significant advantage for drug discovery. researchgate.net

In this tandem reaction, a 2-alkynyl benzyl azide (B81097) is treated with a palladium catalyst (PdBr₂) in the presence of a bromine source (CuBr₂) and an additive (acetic acid). researchgate.netgoogle.com The reaction proceeds through a proposed halopalladation-cyclization cascade to selectively produce 3-substituted-4-bromoisoquinolin-1(2H)-ones. researchgate.net The choice of reaction conditions is crucial; the use of acetic acid as an additive in a 1,2-dichloroethane solvent at 80 °C selectively yields the 4-bromoisoquinolone, whereas different conditions can lead to the formation of 4-bromoisoquinoline (B23445) instead. researchgate.net This method has been successfully applied to a range of substrates with aryl and thienyl groups at the R¹ position. google.com

The table below presents the yields for various 3-substituted-4-bromoisoquinolin-1(2H)-ones synthesized via this palladium-catalyzed tandem reaction. researchgate.net

Table 2: Synthesis of 4-Bromoisoquinolones via Palladium-Catalyzed Tandem Reaction

| R¹ Substituent | Product | Yield (%) |

|---|---|---|

| Phenyl | 4-Bromo-3-phenylisoquinolin-1(2H)-one | 83 |

| o-Tolyl | 4-Bromo-3-o-tolylisoquinolin-1(2H)-one | 78 |

| p-Methoxyphenyl | 4-Bromo-3-(4-methoxyphenyl)isoquinolin-1(2H)-one | 75 |

| Thiophen-2-yl | 4-Bromo-3-(thiophen-2-yl)isoquinolin-1(2H)-one | 85 |

| 5-Bromothiophen-2-yl | 4-Bromo-3-(5-bromothiophen-2-yl)isoquinolin-1(2H)-one | 76 |

Data sourced from Li et al., Journal of Chemical Research, 2013. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 4 Bromoisoquinolin 1 2h One

Reactivity Profiling of the Bromine Atom at the C-4 Position

The bromine atom at the C-4 position of the isoquinolinone ring is a key functional group that dictates much of the compound's reactivity. Its presence allows for a variety of chemical modifications, making 4-bromoisoquinolin-1(2H)-one a valuable precursor in the synthesis of diverse organic molecules. The unique electronic environment of the isoquinoline (B145761) system influences the reactivity of this halogen, making it amenable to several types of transformations.

Pathways for Halogen-Directed Functionalization

The bromine atom at the C-4 position serves as a versatile handle for introducing a wide range of functional groups onto the isoquinoline scaffold. This is primarily achieved through nucleophilic substitution reactions where the bromine atom is displaced by various nucleophiles. The electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring system facilitates these substitution reactions. This inherent reactivity allows for the synthesis of a diverse array of 4-substituted isoquinolin-1(2H)-one derivatives.

Furthermore, the bromine atom can direct the functionalization of the molecule through chelation-assisted C-H activation. u-tokyo.ac.jp In this strategy, a directing group, often attached to the nitrogen atom of the isoquinoline ring, coordinates to a transition metal catalyst. This brings the catalyst into close proximity to a specific C-H bond, enabling its selective functionalization. While this approach has been explored for various aromatic systems, its application to this compound offers a pathway to introduce additional functionality at specific positions, guided by the initial bromine substituent. researchgate.netnih.gov

Recent research has also highlighted a one-pot sequence for the direct halogenation of isoquinolines at the C4 position. acs.org This method involves a dearomatization step mediated by di-tert-butyl dicarbonate (B1257347) (Boc2O), followed by electrophilic halogenation and subsequent acid-promoted rearomatization. acs.org This process provides an efficient route to 4-haloisoquinolines, which are valuable intermediates for further synthetic modifications. acs.org

Susceptibility to Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov The bromine atom at the C-4 position of this compound makes it an excellent substrate for these transformations. smolecule.com Notably, it readily participates in Suzuki, Sonogashira, and Stille coupling reactions, allowing for the introduction of aryl, alkynyl, and other organic fragments at this position. acs.orgbeilstein-journals.org

The general mechanism for these reactions involves the oxidative addition of the aryl bromide to a low-valent palladium catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. wikipedia.org The efficiency and selectivity of these reactions have made them a cornerstone in the synthesis of complex isoquinoline derivatives with potential applications in medicinal chemistry and materials science. wikipedia.orgsmolecule.com

Carbonyl Group Participation in Reactivity and Transformations

While the primary focus of this article is on the transformations involving the C-4 bromine, it is important to acknowledge that the carbonyl group can also participate in reactions. For instance, it can undergo nucleophilic addition reactions, although these are often less favored compared to the substitution at the C-4 position. The presence of the carbonyl group is also critical in the context of Eschenmoser coupling reactions involving the related 4-bromoisoquinoline-1,3(2H,4H)-diones, as it influences the acidity of adjacent protons and the stability of reaction intermediates. beilstein-journals.orgbeilstein-journals.org

Elucidation of Reaction Mechanisms for Derivatization Processes

The conversion of this compound and its derivatives into more complex structures is a key aspect of its synthetic utility. chemcoplus.co.jpjfda-online.com Understanding the mechanisms of these derivatization processes is essential for optimizing reaction conditions and expanding the scope of accessible molecules. A significant area of investigation has been the Eschenmoser coupling reaction, which provides a route to vinylogous amides and carbamates. researchgate.netbeilstein-journals.org

Studies on Eschenmoser Coupling Reactions Involving 4-Bromoisoquinoline-1,3(2H,4H)-diones

The Eschenmoser coupling reaction has been successfully employed for the synthesis of (Z)-4-((substituted phenylamino)methylidene)isoquinoline-1,3(2H,4H)-diones from 4-bromoisoquinoline-1,3(2H,4H)-diones and various thioamides. rawdatalibrary.netresearchgate.net These reactions typically proceed under mild conditions and in good yields. rawdatalibrary.net A key aspect of these studies has been to understand the factors that govern the reaction outcome, particularly when using primary thioamides, which can be prone to side reactions like nitrile formation or Hantzsch thiazole (B1198619) synthesis. beilstein-journals.orgnih.gov

Research has shown that the structure of the α-bromo lactam and the reaction conditions play a critical role in determining the product distribution. beilstein-journals.orgbeilstein-journals.orgresearchgate.net For instance, the reaction of 4-bromoisoquinoline-1,3(2H,4H)-dione with thiobenzamide (B147508) or thioacetamide (B46855) in DMF leads exclusively to the Eschenmoser coupling products in high yields. beilstein-journals.orgbeilstein-journals.org This is in contrast to other α-bromo amides where thiazole formation can be a competing pathway. beilstein-journals.org

The table below summarizes the outcomes of the Eschenmoser coupling reaction with 4-bromoisoquinoline-1,3(2H,4H)-dione and different thioamides. beilstein-journals.orgbeilstein-journals.org

| Thioamide | Solvent | Product(s) | Yield (%) |

| Thiobenzamide | DMF | (Z)-4-(amino(phenyl)methylidene)isoquinoline-1,3(2H,4H)-dione | 75 |

| Thioacetamide | DMF | (Z)-4-(1-aminoethylidene)isoquinoline-1,3(2H,4H)-dione | 78 |

| Thiobenzanilide | DMF | (Z)-4-(phenyl(phenylamino)methylidene)isoquinoline-1,3(2H,4H)-dione | 91 |

Data sourced from Beilstein Journal of Organic Chemistry, 2023, 19, 808–819. beilstein-journals.orgbeilstein-journals.org

Role of Intermediary Thioiminium Salts

The mechanism of the Eschenmoser coupling reaction is believed to proceed through the formation of an intermediary α-thioiminium salt. beilstein-journals.orgresearchgate.netresearchgate.net This intermediate is formed by the initial S-alkylation of the thioamide by the α-bromo lactam. beilstein-journals.org The subsequent steps leading to the final product are influenced by the acidity of the nitrogen and carbon atoms within this thioiminium salt. beilstein-journals.orgresearchgate.netnih.govresearchgate.net

A crucial factor for a successful Eschenmoser coupling is the balance in acidity of the N-H and α-C-H protons of the thioiminium salt. beilstein-journals.orgresearchgate.net Deprotonation at the nitrogen leads to an imidothioate, which can cyclize to form a thiazole, a common side product. beilstein-journals.org In contrast, deprotonation at the α-carbon, which is facilitated by an adjacent acidifying group, leads to an ylide that undergoes a smolecule.comresearchgate.net-sigmatropic rearrangement (sulfide contraction) to form the desired vinylogous amide. researchgate.net

In the case of 4-bromoisoquinoline-1,3(2H,4H)-dione, quantum chemical calculations have shown that the intramolecular proton transfer from the α-carbon to the imine nitrogen is energetically favorable, thus promoting the Eschenmoser coupling pathway over competing reactions. beilstein-journals.orgnih.gov This is attributed to the electronic effects of the dione (B5365651) system, which sufficiently acidifies the α-proton to facilitate the key proton transfer step. beilstein-journals.org

Impact of Reaction Conditions (Base, Solvent, Temperature) and Substrate Structure

The outcome of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, involving this compound is highly dependent on the interplay of various reaction parameters. These include the choice of base, solvent, and temperature, as well as the structure of the coupling partners.

Temperature: The reaction temperature is a critical parameter that affects the rate of all elementary steps in the catalytic cycle. Higher temperatures are often required to overcome activation barriers, particularly for less reactive substrates. rug.nl However, elevated temperatures can also lead to catalyst decomposition and the formation of undesired side products. rug.nl Optimization of the reaction temperature is therefore essential to achieve a balance between reaction rate and selectivity.

Substrate Structure: The electronic and steric properties of the substrates, including this compound and its coupling partner, have a profound impact on the reaction. Electron-withdrawing groups on the aryl halide can facilitate oxidative addition, while sterically hindered substrates may react more slowly. rsc.org In the case of this compound, the presence of the lactam functionality and the nitrogen heteroatom can influence its electronic properties and coordinating ability with the palladium catalyst.

The following table illustrates the typical impact of varying reaction conditions on the yield of a generic Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid, based on general principles observed for similar substrates.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 80 | Moderate |

| 2 | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | Good |

| 3 | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | High |

| 4 | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | High |

| 5 | NaOtBu (2.0) | THF | 80 | Moderate-Good |

This table is a representative example based on established principles of Suzuki-Miyaura reactions and not from a specific documented experiment on this compound.

Mechanistic Insights from Palladium Oxidative Addition Complexes in Related Cross-Coupling Scenarios

The oxidative addition of an aryl halide to a low-valent palladium(0) species is a fundamental and often rate-determining step in many cross-coupling reactions. semanticscholar.orglibretexts.org This process involves the cleavage of the carbon-bromine bond of this compound and the formation of a new palladium-carbon and palladium-bromine bond, resulting in a square-planar palladium(II) complex. The nature of the palladium(0) precursor and the ligands bound to it significantly influence the efficiency and mechanism of this step.

The catalytically active species is typically a 14-electron Pd(0) complex, often generated in situ from a more stable precatalyst. libretexts.org The general mechanism for the oxidative addition in a palladium-catalyzed cross-coupling reaction is depicted below:

L₂Pd(0) + Ar-X → L₂Pd(II)(Ar)(X)

Where L is a ligand, Ar-X is the aryl halide (e.g., this compound), and L₂Pd(II)(Ar)(X) is the resulting oxidative addition complex.

The structure of the phosphine (B1218219) ligands used in the catalytic system has a significant impact on the oxidative addition step. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, can promote the formation of the active monoligated Pd(0)L species, which is often more reactive in the oxidative addition step than the bis-ligated complex. rug.nlnih.gov

For heteroaryl halides like this compound, the oxidative addition can be influenced by the electronic properties of the heterocyclic ring. The nitrogen atom in the isoquinolinone core can potentially coordinate to the palladium center, affecting the electron density at the C4 position and influencing the rate of oxidative addition.

Studies on related dihaloheteroarenes have shown that the site of oxidative addition can be controlled by the choice of ligand. nih.gov For instance, bulky ligands can favor oxidative addition at a less sterically hindered position, while the electronic nature of the ligand and substrate also plays a crucial role. nih.gov These findings provide a framework for understanding and potentially controlling the reactivity of this compound in more complex transformations.

Computational Approaches to Reaction Pathway and Transition State Analysis (e.g., DFT)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of reaction mechanisms, including those involving this compound. rsc.orgvu.nl DFT calculations allow for the exploration of potential energy surfaces, the identification of transition states, and the determination of reaction energy barriers, providing insights that are often difficult to obtain through experimental means alone. rsc.orgd-nb.inforsc.org

Transition State Analysis: A key strength of DFT is its ability to locate and characterize the geometry and energy of transition states. vu.nld-nb.info For the oxidative addition of this compound to a palladium(0) catalyst, DFT can model the transition state, revealing the extent of bond breaking (C-Br) and bond formation (Pd-C and Pd-Br) at this critical point. The calculated activation energy for this step provides a quantitative measure of its kinetic feasibility.

In related systems, such as the oxidative addition of chloropyridines to palladium, DFT studies have shown that the mechanism can vary depending on the ligation state of the palladium catalyst. nih.gov For instance, a monoligated palladium complex might favor a three-centered transition state, while a bis-ligated complex could proceed through a different mechanism. These computational insights are invaluable for rationalizing experimentally observed selectivities. nih.gov

The following table presents hypothetical DFT-calculated relative free energies for the key steps in a Suzuki-Miyaura reaction of this compound, illustrating how computational chemistry can quantify the energetics of a catalytic cycle.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| Catalyst Resting State | L₂Pd(0) | 0.0 |

| Oxidative Addition TS | [L₂Pd(Ar)(Br)]‡ | +15.2 |

| Oxidative Addition Product | L₂Pd(Ar)(Br) | -5.1 |

| Transmetalation TS | [L₂Pd(Ar)(Ar')]‡ | +20.5 |

| Reductive Elimination TS | [L₂Pd(Ar-Ar')]‡ | +12.8 |

| Product Complex | L₂Pd(0) + Ar-Ar' | -25.0 |

This table is a representative example based on typical values from DFT studies of Suzuki-Miyaura reactions and is intended for illustrative purposes.

By combining experimental observations with computational modeling, a comprehensive understanding of the chemical transformations involving this compound can be achieved, paving the way for the development of more efficient and selective synthetic methodologies.

Strategic Derivatization and Scaffold Diversification from 4 Bromoisoquinolin 1 2h One

C-4 Functionalization Strategies

The carbon-bromine bond at the C-4 position of 4-Bromoisoquinolin-1(2H)-one is a key site for introducing molecular diversity. Various cross-coupling and substitution reactions have been successfully employed to modify this position, leading to a broad spectrum of derivatives with unique properties.

Alkylation and Arylation Reactions at the C-4 Position

The direct C-4 alkylation of the isoquinolin-1(2H)-one moiety presents a significant challenge in organic synthesis. researchgate.net However, methods for achieving this transformation are emerging. One approach involves the conjugate addition of isoquinolin-1(2H)-ones to p-quinone methides, facilitated by Lewis acid catalysis. researchgate.net This metal-free, one-pot reaction proceeds under mild conditions at ambient temperature to afford a range of C-4 alkylated isoquinolin-1(2H)-ones in good to excellent yields. researchgate.net While direct C-4 alkylation on the isoquinolin-1(2H)-one itself is not widely reported, alternative strategies often involve multi-step procedures. researchgate.net

Cross-coupling reactions of prefunctionalized isoquinolines, such as those with halo or boronate groups at the C-4 position, are a common method for accessing C-4 alkylated derivatives. nih.gov Recently, a novel approach combining Hydrogen Atom Transfer (HAT) photocatalysis and nickel-catalyzed cross-coupling has enabled the coupling of gaseous C1-C4 alkanes with (hetero)aryl bromides at room temperature. chemrxiv.orgnih.gov This method is crucial for forming C(sp2)–C(sp3) bonds, which are important in biologically active molecules. chemrxiv.orgnih.gov

Arylation at the C-4 position has also been successfully achieved. These reactions typically involve transition-metal-catalyzed cross-coupling reactions, further expanding the diversity of accessible derivatives. researchgate.net

Amination and Sulfenylation Procedures

The introduction of nitrogen and sulfur-containing functional groups at the C-4 position has been explored to generate novel isoquinolone derivatives. Amination at the C-4 position of isoquinolin-1(2H)-ones has been successfully carried out, although specific details on the direct amination of the bromo-substituted derivative are less common in the provided context. researchgate.net

A notable development is the iodine-promoted regioselective C-4 sulfenylation of isoquinolin-1(2H)-ones. researchgate.net This method utilizes commercially available aryl sulfonyl chlorides as the sulfur source and proceeds under metal- and solvent-free conditions. researchgate.net The reaction is efficient and provides a green pathway to 4-arylthioisoquinolin-1(2H)-ones. researchgate.net

Introduction of Diverse Halogen and Pseudohalogen Substituents

The bromine at the C-4 position can be exchanged for other halogens or pseudohalogens, providing a gateway to further functionalization. Halogenation at the C-4 position of isoquinolin-1(2H)-ones has been reported as a typical functionalization strategy. researchgate.net The Finkelstein reaction, for instance, allows for the conversion of chlorides to bromides or iodides using a sodium halide in acetone, a principle that can be extended to other halide exchanges. vanderbilt.edu This interchangeability of halogens is a powerful tool for fine-tuning the electronic and steric properties of the molecule and for accessing precursors for a wider range of coupling reactions.

Functional Group Interconversions on the Isoquinolone Ring System

Common interconversions include the reduction of amides and lactams, which can be achieved using various reducing agents. imperial.ac.uk For example, nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. vanderbilt.edu Similarly, azides can be reduced to amines via several methods, including hydrogenation over a palladium catalyst. vanderbilt.edu

The carbonyl group of the isoquinolone ring can also be a site for transformations. While not explicitly detailed for this specific scaffold in the provided context, general principles of carbonyl chemistry can be applied. For instance, the Wolff rearrangement allows for the conversion of a diazo ketone into a ketene, which can then be trapped with an alcohol to form an ester. vanderbilt.edu

Synthesis of Substituted Isoquinolone Analogues

The this compound scaffold serves as a valuable starting material for the synthesis of more complex, substituted isoquinolone analogues. These analogues often feature substitution at other positions on the heterocyclic ring, further expanding the chemical space accessible from this versatile building block.

Examples of Aryl and Alkyl Substituted Derivatives at the C-3 Position

While the primary focus is often on C-4 functionalization, modifications at the C-3 position are also of significant interest. For instance, the synthesis of 4-aryl-3-bromocoumarins has been achieved in a one-pot reaction from 3-aryl-2-propynoic acids. beilstein-journals.org The resulting C-Br bond at the 3-position can then be further functionalized to introduce C-H, C-S, C-N, and C-C bonds. beilstein-journals.org Although this example pertains to a coumarin (B35378) system, the synthetic strategies could potentially be adapted to the isoquinolone scaffold.

A simple method for the C-4 alkylation of isoquinolines has been described using benzoic acid and vinyl ketones, which shows tolerance for substitution at the C-3 position. nih.gov This suggests that C-3 substituted this compound derivatives could be viable substrates for further C-4 functionalization, allowing for the synthesis of di-substituted analogues.

Advanced Spectroscopic and Computational Characterization in 4 Bromoisoquinolin 1 2h One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

NMR spectroscopy is a cornerstone technique for the unambiguous structural assignment and purity verification of "4-Bromoisoquinolin-1(2H)-one". By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.56 | s | - | NH |

| 8.24 | d | 7.7 | Ar-H |

| 7.87 | t | 7.7 | Ar-H |

| 7.77 | d | 8.0 | Ar-H |

| 7.61 | t | 7.6 | Ar-H |

| 7.55 | s | - | Ar-H |

| Solvent: DMSO-d6. Data sourced from rsc.org. |

In situ NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time, providing kinetic and mechanistic insights. nih.goved.ac.uk This method allows for the direct observation of the formation of intermediates and products as the reaction proceeds. researchgate.net In the context of the synthesis or modification of "this compound", in situ NMR could be employed to track the consumption of starting materials and the appearance of the desired product. beilstein-journals.org By acquiring spectra at regular intervals, a reaction profile can be constructed, which is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities. osf.io

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the precise determination of the molecular mass of "this compound". measurlabs.comalevelchemistry.co.uk Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, typically to four or five decimal places, which allows for the unambiguous determination of the elemental composition of a molecule. alevelchemistry.co.uk For "this compound" (C₉H₆BrNO), the expected monoisotopic mass can be calculated with high precision. HRMS analysis, often using techniques like electrospray ionization (ESI), would confirm this exact mass, thereby verifying the molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum can provide additional structural information, corroborating the connectivity of the atoms within the molecule.

Computational Chemistry Methodologies

Computational chemistry provides a theoretical lens through which the properties of "this compound" can be investigated at the atomic level, offering insights that can be complementary to experimental data.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. attaccalite.comuniud.itgithub.io For "this compound", DFT calculations can be employed to determine its most stable three-dimensional geometry (geometry optimization) and to analyze its electronic properties. dntb.gov.ua By selecting an appropriate functional and basis set, the optimized molecular structure, including bond lengths, bond angles, and dihedral angles, can be predicted. sci-hub.box These theoretical parameters can then be compared with experimental data, for instance, from X-ray crystallography if available. Furthermore, DFT calculations provide valuable information about the electronic structure, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. sci-hub.box This information is crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. For the closely related compound 4-bromoisoquinoline (B23445), DFT calculations have been used to determine structural parameters and analyze vibrational spectra. sci-hub.box

Conceptual DFT for Predictive Reactivity Descriptors (Electrophilicity, Nucleophilicity, Parr Functions)

Conceptual Density Functional Theory (DFT) serves as a powerful framework for predicting the chemical reactivity of molecules. researchgate.netpku.edu.cnresearchgate.net By calculating various reactivity descriptors, researchers can understand and anticipate the behavior of this compound in chemical reactions.

Electrophilicity and Nucleophilicity:

Global reactivity descriptors like electrophilicity (ω) and nucleophilicity (N) provide a quantitative measure of a molecule's ability to accept or donate electrons, respectively. uni-muenchen.deresearchgate.net These indices are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ijcce.ac.ir For instance, a lower LUMO energy suggests a higher susceptibility to nucleophilic attack, indicating greater electrophilicity. nih.gov The electrophilicity index is particularly useful for classifying molecules as strong or marginal electrophiles, while the nucleophilicity index helps in categorizing them as strong, moderate, or poor nucleophiles. mdpi.commdpi.com

The reactivity of this compound can be understood by analyzing these global indices. The presence of the bromine atom and the carbonyl group influences the electron distribution, impacting its electrophilic and nucleophilic character. A detailed analysis would involve comparing its calculated ω and N values to established scales. lmu.deprinceton.edu

Parr Functions:

For this compound, calculating the electrophilic Parr function (P+(r)) would highlight the atoms most likely to be attacked by a nucleophile. Conversely, the nucleophilic Parr function (P-(r)) would indicate the sites prone to attack by an electrophile. mdpi.com This level of detail is crucial for predicting regioselectivity in reactions involving this molecule.

Table 1: Conceptual DFT Reactivity Descriptors This table is illustrative and values would need to be populated from specific computational studies on this compound.

| Descriptor | Symbol | Definition | Predicted Role in Reactivity |

|---|---|---|---|

| Electronegativity | χ | χ = - (EHOMO + ELUMO) / 2 | Indicates the tendency of the molecule to attract electrons. |

| Chemical Hardness | η | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Electrophilicity | ω | ω = χ2 / (2η) | Quantifies the ability to accept electrons. |

| Global Nucleophilicity | N | EHOMO(Nu) - EHOMO(TCE) | Quantifies the ability to donate electrons (referenced to tetracyanoethylene). |

| Electrophilic Parr Function | P+(r) | Describes the most probable sites for nucleophilic attack. | Localizes electrophilic centers on the molecule. |

| Nucleophilic Parr Function | P-(r) | Describes the most probable sites for electrophilic attack. | Localizes nucleophilic centers on the molecule. |

Energy Framework Calculations for Supramolecular Interactions within Crystalline Structures

Understanding the arrangement of molecules in a crystal is fundamental to predicting its physical properties. Energy framework calculations, a feature of CrystalExplorer, provide a visual and quantitative method for analyzing the intermolecular interactions that govern the supramolecular architecture. crystalexplorer.netrsc.org

This method calculates the interaction energies between a central molecule and its neighbors, separating them into electrostatic, polarization, dispersion, and repulsion components. nih.gov These energies are then used to construct "energy frameworks" that graphically represent the strength and directionality of the packing. crystalexplorer.net The resulting diagrams, composed of cylinders connecting molecular centroids, offer a clear picture of the anisotropy of intermolecular forces. rsc.org

For this compound, energy framework analysis would reveal the dominant forces in its crystal lattice. The presence of the bromine atom could lead to significant halogen bonding or other specific interactions. nih.gov The analysis would also show the relative contributions of hydrogen bonding (involving the N-H and C=O groups) and π-π stacking interactions between the isoquinoline (B145761) rings. nih.gov By quantifying these interactions, researchers can rationalize the observed crystal packing and predict its stability and mechanical properties. rsc.org

Table 2: Interaction Energy Components in Crystalline this compound This table is illustrative and values would need to be populated from a specific crystallographic and computational study.

| Interaction Type | Energy Component | Typical Contribution |

|---|---|---|

| Electrostatic | Coulombic forces | Significant for polar molecules. |

| Polarization | Induced dipole interactions | Moderate contribution. |

| Dispersion | van der Waals forces | Often the largest attractive component. nih.gov |

| Repulsion | Pauli exclusion principle | Destabilizing component at short distances. |

| Total Interaction Energy | Sum of all components | Indicates overall stability of the crystal packing. |

Aromaticity Indices and Molecular Orbital Analysis (e.g., HOMO/LUMO Contributions)

Aromaticity Indices:

Aromaticity is a key concept in chemistry, and various indices are used to quantify it. These can be based on structural (e.g., HOMA), magnetic (e.g., NICS - Nucleus-Independent Chemical Shift), or electronic criteria. researchgate.netgithub.io For this compound, which contains a benzene (B151609) ring fused to a pyridinone ring, assessing the aromaticity of each ring system is important. The presence of the bromine substituent and the lactam functionality in the second ring can influence the degree of electron delocalization and thus the aromatic character. Different indices can sometimes provide varying perspectives on the aromaticity of heterocyclic systems. researchgate.net

Molecular Orbital Analysis:

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. tcd.iescience.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, with a smaller gap generally indicating higher reactivity. researchgate.netnih.gov

For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density. sci-hub.box The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). bhu.ac.in Visualizing the contributions of different atoms and orbitals to the HOMO and LUMO provides a detailed picture of the reactive sites. sci-hub.box For instance, the analysis might show significant contributions from the bromine atom or the π-system of the rings to these frontier orbitals, which would have direct implications for its chemical behavior. sci-hub.box

Table 3: Molecular Orbital Properties of this compound This table is illustrative and values would need to be populated from a specific computational study.

| Property | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Related to the ionization potential and nucleophilicity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the electron affinity and electrophilicity. |

| HOMO-LUMO Gap | ELUMO - EHOMO | Indicator of chemical reactivity and electronic stability. researchgate.net |

| HOMO Contributions | Atomic/orbital contributions to the HOMO. | Identifies the primary sites for electron donation. |

| LUMO Contributions | Atomic/orbital contributions to the LUMO. | Identifies the primary sites for electron acceptance. |

Applications and Pharmacological Relevance of 4 Bromoisoquinolin 1 2h One Derivatives in Advanced Research

Exploration in Medicinal Chemistry Scaffolds

The 4-Bromoisoquinolin-1(2H)-one framework is a cornerstone in the development of medicinal chemistry scaffolds. Its structure is integral to the synthesis of various pharmaceuticals, leveraging its unique properties for diverse therapeutic applications. chemimpex.com The isoquinolin-1(2H)-one core, in particular, has been extensively investigated for its compelling therapeutic properties in both natural and synthetic derivatives. researchgate.netuniv.kiev.ua

This compound is a versatile intermediate in organic synthesis, primarily used in laboratory research and development for the creation of new chemical entities. chemicalbook.com The bromine atom enhances its reactivity, providing an effective pathway for introducing new functional groups onto the isoquinoline (B145761) skeleton. researchgate.netchemimpex.comgoogle.com This functionalization is crucial for developing a wide array of biologically important heterocycles. researchgate.net

Efficient synthetic methods have been developed to produce this compound and its derivatives. For instance, a palladium-catalyzed intramolecular cyclization of o-alkynyl benzyl (B1604629) azides provides a highly selective route to these compounds. google.com This methodology is attractive for organic synthesis as it allows for the creation of a diverse library of substituted isoquinolinones, which are significant for drug discovery initiatives. researchgate.net The compound serves as a critical building block for more complex molecules with potential pharmaceutical applications. chemimpex.com

The isoquinolin-1(2H)-one scaffold is a recognized pharmacophore in the design of effective anticancer drugs. researchgate.netuniv.kiev.ua Derivatives of this core structure have demonstrated a range of biological activities, including notable anti-tumor properties. chemimpex.comgoogle.com Research has shown that modifications on the isoquinoline ring system can lead to potent antiproliferative agents against various cancer cell lines. nih.gov

A study of 3-aminoisoquinolin-1(2H)-one derivatives, which can be synthesized from precursors like this compound, was conducted by the National Cancer Institute (NCI). The screening evaluated their anticancer activity against 60 human tumor cell lines. researchgate.netuniv.kiev.ua The results indicated that specific substitutions on the amino group and the isoquinoline core significantly impact the compound's efficacy and selectivity. univ.kiev.ua For example, the derivative 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one was identified as a lead compound that effectively prevents tumor cell growth with good selectivity, particularly against breast cancer cell lines like MDA-MB-468 and MCF7. univ.kiev.ua

| Compound | Substituent at C3 | Target Cancer Sub-panel | Most Sensitive Cell Lines | Average Growth Percentage (GP %) |

|---|---|---|---|---|

| Derivative 12 | 1,3-Thiazol-2-ylamino | Breast Cancer, Renal Cancer, Melanoma | MDA-MB-468, MCF7, UO-31, SK-MEL-5 | 49.57 |

| Derivative 10 | Pyrazolylamino | General | Not specified | Active |

| Derivative 11 | Hetarylamino | General | Not specified | Active |

Data synthesized from studies on 3-aminoisoquinolin-1(2H)-one derivatives which can be accessed via synthesis from the 4-bromo precursor. univ.kiev.ua

The development of derivative libraries from the this compound scaffold is essential for investigating structure-activity relationships (SAR). SAR studies help to understand how different chemical modifications to a core structure affect its biological activity. nuph.edu.uamdpi.com For isoquinoline-based compounds, SAR studies have shown that the nature and position of substituents play a crucial role in their potency and selectivity as therapeutic agents. nih.gov

For instance, in a series of 3-aminoisoquinolin-1(2H)-one derivatives, it was found that compounds with thiazolyl or pyrazolyl substituents at the 3-amino position, and no substituents at the C(4) position, were the most effective anticancer agents. univ.kiev.ua This indicates that the electronic and steric properties of the substituent at the C3 position are critical for activity, while the C4 position may need to be unsubstituted for optimal interaction with the biological target. Such insights are invaluable for the rational design of new, more potent inhibitors. mdpi.comnih.gov

Contributions to Drug Discovery and Development Initiatives

The this compound scaffold and its derivatives are significant contributors to drug discovery and development. researchgate.net The ability to readily functionalize the core structure allows for the creation of diverse chemical libraries, which can be screened for activity against a wide range of biological targets. researchgate.netchemimpex.com

The molecular structure of this compound and its derivatives suggests potential interactions with various biological targets, which is a key aspect of drug discovery. cymitquimica.com Derivatives of the closely related quinazolinone and isoquinoline scaffolds have been shown to interact with several important enzyme and receptor targets implicated in cancer. nih.govplos.orgnih.gov

For example, certain quinazolin-4(3H)-one derivatives have been developed as dual-target inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4), both of which are important targets in breast cancer therapy. nih.govnih.gov Similarly, 2-aryl-8-hydroxy-isoquinolin-1(2H)-one derivatives have been identified as novel inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Other studies have explored isoquinoline-1,3-dione derivatives as potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4). plos.org The this compound core provides a template for designing ligands that can fit into the active sites of these and other biological targets.

| Core Scaffold | Derivative Class | Biological Target | Therapeutic Area |

|---|---|---|---|

| Isoquinolin-1(2H)-one | 2-Aryl-8-hydroxy-isoquinolin-1(2H)-ones | EGFR Tyrosine Kinase | Cancer |

| Isoquinoline-1,3-dione | 4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-diones | Cyclin-Dependent Kinase 4 (CDK4) | Cancer |

| Quinazolin-4(3H)-one | Quinazolin-4(3H)-one derivatives | PARP1 and BRD4 (dual inhibitors) | Breast Cancer |

| Isoquinolin-1(2H)-one | 5-Aminoisoquinolin-1(2H)-one | PARP-1 | Various diseases |

This table summarizes findings from related isoquinoline and quinazolinone scaffolds. nih.govplos.orgnih.govbath.ac.uk

Natural products have historically been a rich source of inspiration for drug discovery, providing complex and diverse chemical scaffolds. mdpi.comsemanticscholar.org The this compound structure serves as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. This makes it an excellent starting point for designing natural product-like libraries. nih.gov

By using this compound as a core, chemists can synthesize libraries of compounds with increased three-dimensional complexity, mimicking the structural diversity found in nature. semanticscholar.org These libraries can then be used as chemical probes to dissect complex macromolecular interactions. Studying how these synthetic molecules bind to proteins and other biological targets can provide valuable insights into cellular processes and disease mechanisms, ultimately guiding the development of new therapeutics. nih.gov

Utility in Fine Chemical Synthesis and Agrochemical Research

The strategic placement of a bromine atom at the C-4 position of the isoquinolin-1(2H)-one scaffold renders this compound and its derivatives highly valuable intermediates in both fine chemical synthesis and agrochemical research. The bromine atom serves as a versatile functional handle, enabling a wide array of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at this position, leading to the generation of a broad spectrum of novel molecules with tailored properties.

In fine chemical synthesis, this compound is a key building block for constructing more complex molecular architectures. The amenability of the bromo-substituent to participate in carbon-carbon and carbon-heteroatom bond-forming reactions is central to its utility. For instance, Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of aryl, vinyl, and alkynyl groups, respectively. These reactions are fundamental in the synthesis of polycyclic aromatic compounds, functionalized heterocycles, and precursors for materials science applications. Similarly, the Buchwald-Hartwig amination enables the introduction of a variety of amino groups, opening pathways to compounds with potential applications in catalysis and as ligands.

The following table summarizes the utility of this compound in key synthetic transformations:

| Reaction Type | Reactant | Product Type | Significance in Fine Chemical Synthesis |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acids | 4-Arylisoquinolin-1(2H)-ones | Synthesis of biaryl compounds, precursors to polycyclic aromatic systems and ligands. |

| Heck Coupling | Alkenes | 4-Vinylisoquinolin-1(2H)-ones | Formation of styrenyl-type derivatives, monomers for polymerization, and intermediates for further elaboration. |

| Sonogashira Coupling | Terminal alkynes | 4-Alkynylisoquinolin-1(2H)-ones | Introduction of alkynyl moieties for the synthesis of complex natural product analogs and functional materials. |

| Buchwald-Hartwig Amination | Amines | 4-Amino-isoquinolin-1(2H)-ones | Access to a wide range of amino-substituted heterocycles with potential biological and material applications. rsc.org |

In the realm of agrochemical research, the isoquinolinone core is a recognized scaffold in the design of new bioactive compounds. Derivatives of 3,4-dihydroisoquinolin-1(2H)-one, which can be conceptually derived from the this compound framework, have been synthesized and evaluated for their potential as antifungal and antioomycete agents. Research has demonstrated that modifications at various positions of the isoquinolinone ring system can lead to potent growth inhibition of plant pathogens.

For example, a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and tested against the plant pathogen Pythium recalcitrans. One of the most potent compounds, I23 , exhibited a half-maximal effective concentration (EC₅₀) of 14 μM, which was superior to the commercial fungicide hymexazol (B17089) (EC₅₀ of 37.7 μM). nih.govrsc.org In vivo testing showed that at a dose of 5.0 mg per pot, compound I23 achieved a preventive efficacy of 96.5%. nih.govrsc.org The mechanism of action is suggested to be the disruption of the pathogen's biological membrane systems. nih.govrsc.org

The following table details the bioactivity of selected 3,4-dihydroisoquinolin-1(2H)-one derivatives against the plant pathogen Pythium recalcitrans. nih.govrsc.org

| Compound | Structure | EC₅₀ (μM) | Preventive Efficacy (%) at 5.0 mg/pot |

|---|---|---|---|

| I23 | 2-(4-tert-Butylphenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 14.0 | 96.5 |

| Hymexazol (Commercial Fungicide) | 5-Methyl-1,2-oxazol-3-ol | 37.7 | Not Reported |

These findings underscore the importance of the isoquinolinone scaffold in the development of new agrochemicals and highlight the potential for derivatives of this compound to serve as precursors to a new generation of crop protection agents.

Future Research Directions and Overcoming Challenges in 4 Bromoisoquinolin 1 2h One Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

Traditional synthetic methods for isoquinoline (B145761) derivatives often involve harsh reaction conditions, toxic solvents, and expensive metal catalysts, which raise significant environmental and economic concerns. rsc.org The future of 4-bromoisoquinolin-1(2H)-one synthesis lies in the adoption of green chemistry principles to create more sustainable and eco-friendly processes. rsc.orgfrontiersin.org

A primary goal is to maximize atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. nih.govjocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. scranton.edu Future synthetic strategies should prioritize methodologies like multicomponent reactions and cascade cyclizations that construct the isoquinolinone core with minimal byproduct formation. rsc.orgnih.gov

The replacement of hazardous solvents with environmentally benign alternatives is another critical area. Research into using water, ionic liquids, or bio-based solvents like eucalyptol for the synthesis of related heterocyclic compounds has shown promise. frontiersin.org Catalyst-free reactions conducted in water represent a particularly attractive green alternative. bohrium.com Furthermore, the development of recyclable catalytic systems, such as magnetically recoverable nanoparticles, can significantly reduce waste and the environmental impact associated with heavy metal catalysts. rsc.org

Energy efficiency is also a key consideration. researchgate.net Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for quinoline derivatives, offering a more energy-efficient alternative to conventional heating. frontiersin.org The principles of green chemistry provide a clear roadmap for future research, aiming for syntheses that are not only efficient but also safer and more sustainable. ekb.eg

Table 1: Principles of Green Chemistry and Their Application to this compound Synthesis

| Principle | Application in Synthesis | Potential Benefit |

| Waste Prevention | Designing syntheses with high atom economy (e.g., cycloadditions, multicomponent reactions). ijnc.ir | Reduces the generation of hazardous byproducts. |

| Atom Economy | Maximizing the incorporation of all starting materials into the final product. jocpr.com | Minimizes resource consumption and waste. |

| Less Hazardous Synthesis | Using less toxic reagents and intermediates. researchgate.net | Improves safety for researchers and reduces environmental impact. |

| Safer Solvents & Auxiliaries | Replacing traditional organic solvents with water, ionic liquids, or conducting solvent-free reactions. frontiersin.org | Reduces pollution and health hazards. |

| Energy Efficiency | Employing microwave irradiation or photocatalysis instead of conventional heating. frontiersin.orgnih.gov | Lowers energy consumption and reduces reaction times. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials to replace petrochemical sources. researchgate.net | Decreases reliance on fossil fuels and reduces carbon footprint. |

| Catalysis | Utilizing highly efficient and recyclable catalysts over stoichiometric reagents. rsc.org | Enhances reaction rates and reduces waste. |

Exploration of Novel Reactivity Patterns and Catalytic Systems for Enhanced Functionalization

The bromine atom at the C4 position of this compound is a key functional handle for diversification, primarily through palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings. smolecule.combeilstein-journals.org While effective, future research should aim to expand the synthetic toolkit by exploring novel reactivity patterns and more advanced catalytic systems.

C-H functionalization has emerged as a powerful strategy in organic synthesis, allowing for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. nih.gov This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. nih.gov The development of catalytic systems (e.g., using rhodium or palladium) capable of selectively activating the various C-H bonds on the this compound core would provide new avenues for structural modification. bohrium.comrsc.org

Photoredox catalysis represents another frontier, using visible light to generate reactive radical intermediates under mild conditions. nih.govmdpi.com This technology could unlock new types of transformations for the isoquinolinone scaffold that are inaccessible through traditional thermal methods. nih.govacs.org For instance, photoredox-mediated reactions could enable novel alkylation, arylation, or amination pathways. acs.org The development of semiheterogeneous photoredox systems, which combine the advantages of homogeneous and heterogeneous catalysis, could also lead to more robust and recyclable synthetic protocols. nih.gov

Furthermore, exploring modular, one-pot procedures that combine catalytic enolate arylation with in-situ trapping by various electrophiles could streamline the synthesis of complex, polysubstituted isoquinolines, providing rapid access to diverse chemical libraries. nih.gov

Table 2: Modern Catalytic Strategies for Heterocycle Functionalization

| Catalytic Strategy | Description | Potential Application for this compound |

| Palladium-Catalyzed Cross-Coupling | Suzuki, Sonogashira, and Heck reactions to form C-C bonds at the C4-position. beilstein-journals.org | Diversification of substituents at the C4 position. |

| C-H Activation/Functionalization | Direct conversion of C-H bonds to C-C or C-heteroatom bonds using transition metal catalysts (e.g., Rh, Pd). nih.govrsc.org | Functionalization at positions other than C4 without pre-activation. |

| Photoredox Catalysis | Use of visible light and a photocatalyst to generate radical intermediates for bond formation under mild conditions. nih.govacs.org | Accessing novel reaction pathways and functional group installations. |

| Dual Catalysis | Combining two different catalytic cycles (e.g., photoredox and organocatalysis) to enable unique transformations. acs.org | Asymmetric synthesis and complex bond formations. |

Advanced Computational Modeling for Predictive Synthesis and Elucidation of Biological Activities

Computational chemistry offers powerful tools to accelerate the discovery and optimization of this compound derivatives. Future research will increasingly rely on these in silico methods to predict reaction outcomes, understand biological mechanisms, and design molecules with desired properties, thereby reducing the time and cost associated with laboratory experiments. nih.gov

Quantum chemical methods , such as Density Functional Theory (DFT), can be employed to investigate the electronic structure and reactivity of the isoquinolinone core. mdpi.comresearchgate.net These studies can provide insights into reaction mechanisms, predict the regioselectivity of functionalization reactions, and help in the rational design of new catalysts. By calculating properties like frontier molecular orbitals (HOMO-LUMO), researchers can predict the kinetic stability and reactivity of novel derivatives. mdpi.com

For drug discovery applications, Quantitative Structure-Activity Relationship (QSAR) studies are invaluable. nih.gov By building mathematical models that correlate the structural features of a series of compounds with their biological activity, QSAR can predict the potency of new, unsynthesized derivatives. nih.gov This allows chemists to prioritize the synthesis of compounds that are most likely to be active.

Molecular docking is another critical computational technique that simulates the interaction between a small molecule and a biological target, such as an enzyme or receptor. nih.govmdpi.com By predicting the binding mode and affinity of this compound derivatives to specific protein targets, molecular docking can help elucidate their mechanism of action and guide the design of more potent and selective inhibitors. mdpi.com For example, docking studies have been used to explore the binding of isoquinoline derivatives to targets implicated in cancer and inflammation. nih.govmdpi.com

Integration with High-Throughput Screening Methodologies for Rapid Discovery of Novel Applications

The discovery of new applications for this compound derivatives can be significantly accelerated by integrating their synthesis with high-throughput screening (HTS) methodologies. nih.gov HTS allows for the rapid testing of thousands to millions of compounds against a specific biological target or in a phenotypic assay, dramatically speeding up the identification of "hit" compounds. researchgate.netdrugtargetreview.com

The creation of diverse chemical libraries based on the this compound scaffold is the first step. By applying the advanced synthetic methods discussed previously, combinatorial libraries of derivatives with varied substituents at multiple positions can be generated. nih.gov These libraries can then be subjected to HTS campaigns. thermofisher.com

HTS assays can be target-based, measuring the effect of a compound on a specific purified protein, or phenotypic, assessing the compound's effect on whole cells or organisms. drugtargetreview.com Phenotypic screening is particularly powerful for discovering compounds with novel mechanisms of action. researchgate.net Given that the isoquinoline core is present in many biologically active molecules, HTS is a promising strategy for identifying derivatives with potential applications as antitumor, antibacterial, or anti-inflammatory agents. smolecule.commdpi.com

The integration of automated synthesis, HTS, and computational modeling creates a powerful discovery cycle. Hits identified from an HTS campaign can be rapidly optimized using computational tools to guide the next round of synthesis, leading to a more efficient and focused drug discovery process. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for 4-Bromoisoquinolin-1(2H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via copper-catalyzed cascade reactions. For example, substituted 2-halobenzamides react with β-keto esters under mild conditions (e.g., ambient temperature, aqueous/organic biphasic systems) to form isoquinolinone derivatives. Optimizing catalyst loading (e.g., 5–10 mol% CuI) and base selection (e.g., K₂CO₃) can enhance yields to >75% . Alternative routes involve bromination of isoquinolinone precursors using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C, achieving regioselective bromination at the 4-position .

Q. How is this compound characterized, and what analytical methods are critical for confirming purity?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) and carbonyl functionality (δ ~165 ppm) .

- HRMS : Exact mass analysis (e.g., [M+H] at m/z 210.96) ensures molecular identity .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the recommended storage conditions to maintain compound stability?

Store at 0–6°C in airtight, light-protected containers. The compound is hygroscopic; desiccants like silica gel should be used to prevent hydrolysis of the lactam ring .

Advanced Research Questions

Q. How can researchers address contradictory spectral data during structural elucidation?

Contradictions in NMR or HRMS data (e.g., unexpected splitting patterns or mass adducts) may arise from impurities or tautomerism. Strategies include:

Q. What methodologies optimize regioselectivity in derivatization reactions of this compound?

Regioselective functionalization at the 4-bromo position can be achieved via:

- Buchwald-Hartwig Amination : Use Pd(dba)₂/Xantphos catalysts to couple aryl amines, retaining the lactam core .

- Suzuki-Miyaura Cross-Coupling : Employ Pd(PPh₃)₄ with aryl boronic acids to replace bromine with aromatic groups (e.g., phenyl, pyridyl) .

- SNAr Reactions : Activate the bromine site using electron-withdrawing groups (EWGs) for nucleophilic substitution with thiols or alkoxides .

Q. How is computational modeling applied to predict the bioactivity of this compound derivatives?

Docking studies (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like acetylcholinesterase (AChE). Key steps:

Ligand Preparation : Optimize derivative geometries using DFT (B3LYP/6-31G*).

Protein-Ligand Docking : Identify binding poses in AChE’s active site (PDB: 4EY7).

Binding Energy Analysis : Compare ΔG values to prioritize synthesis .

Q. What strategies mitigate side reactions during large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |